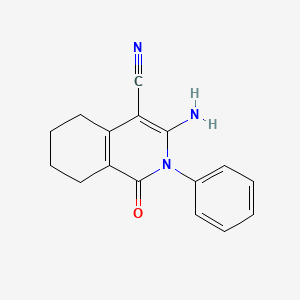

3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile and its analogues often involves multicomponent reactions, providing high yields and showcasing the versatility of tetrahydroquinoline derivatives in organic synthesis. For example, Gholap et al. (2007) described a series of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles synthesized from arylidenemalononitrile and 3-amino-2-cyclohexen-1-one, highlighting the efficacy of such synthetic routes (Gholap et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds, as determined by techniques such as X-ray crystallography, reveals detailed insights into their stereochemistry and conformational dynamics. Kant et al. (2014) synthesized a similar molecule, characterized it using various analytical techniques, and determined its crystal structure, thereby providing a foundational understanding of the molecule's three-dimensional arrangement (Kant et al., 2014).

Wissenschaftliche Forschungsanwendungen

Mercury Sensing

A study demonstrated that a similar compound, 3-phenyl-2-amino isoquinoline, acts as a mercury sensor. This molecule is simple to synthesize and requires a base/buffer to bind in a 1:1 stoichiometry with mercury ions. It acts as a sacrificial base to pick up a proton liberated during binding, highlighting its potential use in environmental monitoring and mercury detection (Wan et al., 2009).

Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines

Research into the synthesis of spiro[isoquinoline-4,4′-pyran]-3-imines involves the reaction of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile with primary amines. This process, depending on the conditions, leads to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines, indicating the compound's versatility in synthesizing novel heterocyclic structures (Kisel et al., 2000).

Anti-Cancer Agents

A series of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles were synthesized from polyhalo isophthalonitriles, demonstrating significant anticancer activities in vitro against various human cell lines. This research suggests the potential of 3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile derivatives as effective anti-cancer agents (Yan et al., 2013).

Domino Nucleophilic Addition/Intramolecular Cyclisation

An efficient protocol for the construction of substituted 1-aminoisoquinolines was achieved via a domino nucleophilic addition with subsequent intramolecular cyclisation. This method provides a variety of substituted 1-aminoisoquinolines with good functional group tolerance, demonstrating the compound's utility in synthesizing complex molecular structures, including antitumor agents (Adusumalli et al., 2021).

Synthesis of Pyrimido[4,5-b]-quinoline Derivatives

The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile towards various reagents was studied, leading to the synthesis of a range of derivatives. This work not only expands the chemical diversity obtainable from aminoisoquinoline derivatives but also hints at potential applications in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Wirkmechanismus

The mechanism of action of a compound like “3-amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile” would depend on its specific biological target. Isoquinoline derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-1-oxo-2-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-10-14-12-8-4-5-9-13(12)16(20)19(15(14)18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMKJWORKPMMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N(C2=O)C3=CC=CC=C3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)

![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)